Hydnowightin

描述

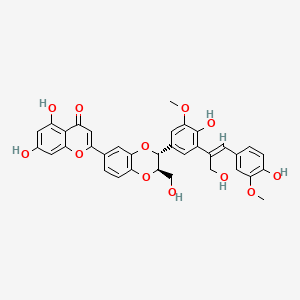

Structure

3D Structure

属性

分子式 |

C35H30O12 |

|---|---|

分子量 |

642.6 g/mol |

IUPAC 名称 |

5,7-dihydroxy-2-[(2R,3R)-3-[4-hydroxy-3-[(Z)-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)prop-1-en-2-yl]-5-methoxyphenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one |

InChI |

InChI=1S/C35H30O12/c1-43-28-8-17(3-5-23(28)39)7-20(15-36)22-9-19(11-31(44-2)34(22)42)35-32(16-37)45-26-6-4-18(10-29(26)47-35)27-14-25(41)33-24(40)12-21(38)13-30(33)46-27/h3-14,32,35-40,42H,15-16H2,1-2H3/b20-7+/t32-,35-/m1/s1 |

InChI 键 |

KMYJDVOGPCWOTR-UDJTZZNJSA-N |

手性 SMILES |

COC1=CC(=CC(=C1O)/C(=C/C2=CC(=C(C=C2)O)OC)/CO)[C@@H]3[C@H](OC4=C(O3)C=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)CO |

规范 SMILES |

COC1=CC(=CC(=C1O)C(=CC2=CC(=C(C=C2)O)OC)CO)C3C(OC4=C(O3)C=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)CO |

同义词 |

hydnowightin |

产品来源 |

United States |

Isolation Methodologies, Structural Elucidation Principles, and Biosynthetic Pathways of Hydnowightin

Advanced Methodologies for the Isolation and Purification of Hydnowightin from Hydnocarpus Species

The isolation of this compound from Hydnocarpus species, particularly from the seeds and seed coats of Hydnocarpus wightiana, involves extraction and chromatographic techniques. Early studies on Hydnocarpus wightiana seed coats reported the isolation of this compound along with other flavonolignans like neohydnocarpin (B1242732). scilit.comthieme-connect.com

A systematic approach to isolating compounds from Hydnocarpus wightiana seeds has been described, involving initial extraction steps followed by chromatographic separation. One method includes the separation of seeds, followed by extraction using solvents such as hexane (B92381) and acetone (B3395972). rsc.orgrsc.org The acetone extract, for instance, has been selected for further fractionalization and isolation of compounds like hydnocarpin (B1239555), which is structurally related to this compound. rsc.orgrsc.org Chromatographic techniques, such as column chromatography, are employed to separate and purify the individual compounds from the crude extracts. rsc.orgrsc.org High-performance thin-layer chromatography (HPTLC) has also been utilized in the identification and quantification of compounds from Hydnocarpus species, alongside techniques like UV, NMR, and MS. researchgate.net

While specific detailed protocols solely focused on the optimized isolation of this compound are not extensively detailed in the provided snippets, the general methodologies for isolating flavonolignans from Hydnocarpus species involve solvent extraction followed by various chromatographic purification steps. rsc.orgrsc.organnamalaiuniversity.ac.in The goal of these methods is to obtain pure compounds for structural characterization and biological evaluation.

Application of Modern Spectroscopic Techniques and Chemical Degradation Studies in the Definitive Structural Assignment of this compound

The structural assignment of this compound has relied significantly on spectroscopic techniques and chemical degradation studies. Early structural assignments of flavonolignans from Hydnocarpus wightiana, including this compound and neohydnocarpin, were based on chemical degradations and spectral properties. scilit.comthieme-connect.com

Modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools in the structure elucidation of natural products like this compound. rsc.orgpharmacognosy.usmestrelab.comarkat-usa.orgresearchgate.net NMR spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups within a molecule through 1D (¹H NMR, ¹³C NMR) and 2D experiments (such as COSY, HSQC, HMBC). pharmacognosy.usresearchgate.net MS provides information about the molecular weight and fragmentation pattern, which helps in determining the molecular formula and identifying substructures. pharmacognosy.usresearchgate.net The combination of both techniques offers a powerful approach for definitive structural assignment. rsc.orgmestrelab.comarkat-usa.orgresearchgate.net

This compound has a reported chemical formula of C₃₅H₃₀O₁₂ and a mass of 642.1737264 daltons. wikidata.org Its PubChem CID is 21723008. wikidata.org These data points, likely derived from spectroscopic and analytical techniques, contribute to its definitive structural characterization.

Postulated Biogenetic Schemes and Enzymatic Cascades Underlying the In Vivo Formation of this compound and its Analogues

Flavonolignans, including this compound, are natural compounds whose biosynthesis is generally understood to involve the oxidative coupling of a flavonoid with a phenylpropanoid unit, such as coniferyl alcohol or an analogue. researchgate.net This coupling is often presumed to occur via radical mechanisms. researchgate.net

A tentative biogenetic scheme for the formation of flavonolignans like this compound and neohydnocarpin in Hydnocarpus wightiana has been proposed in early research. scilit.comthieme-connect.com While the specific enzymatic cascades involved in this compound biosynthesis are not fully elucidated in the provided information, the biosynthesis of flavonoids, which are precursors to flavonolignans, is highly correlated with the phenylpropanoid pathway, a key route for the synthesis of monolignols. researchgate.netnih.gov The biosynthesis of flavonoids begins with the deamination of phenylalanine (or tyrosine) and involves a series of enzymatic reactions, including hydroxylations, O-methylations, and reductions. acs.org

Flavonolignans are formed by the coupling of a flavonoid moiety (derived from the flavonoid pathway) and a lignan (B3055560) or phenylpropanoid part (derived from the phenylpropanoid pathway). researchgate.net The oxidative coupling reaction is a crucial step in this process. researchgate.netniscpr.res.in Studies on other plants, like Silybum marianum, have investigated candidate genes involved in flavonolignan biosynthesis, focusing on the enzymes responsible for the coupling reaction, although these proteins have yet to be definitively identified. uni-marburg.de

The biosynthesis of tricin-type flavonolignans in grasses, for example, involves enzymes like flavone (B191248) synthase II (FNSII), which is essential for the biosynthesis of soluble tricin-derived metabolites. researchgate.netnih.gov This suggests that similar enzymatic machinery is likely involved in the formation of other flavonolignans like this compound, where a flavonoid precursor is coupled with a phenylpropanoid unit. The precise enzymatic cascades and regulatory networks specific to this compound formation in Hydnocarpus species require further detailed investigation.

Molecular and Cellular Mechanisms Governing Hydnowightin S Biological Interactions

Fundamental Insights into Hydnowightin's Ligand-Target Recognition and Binding Kinetics

The initial step in the biological activity of many compounds is their recognition and binding to specific molecular targets, often proteins such as receptors or enzymes. The affinity and specificity of these interactions dictate the potential downstream effects.

In Silico Modeling and Molecular Dynamics Simulations of this compound-Protein Interactions

Computational approaches, such as in silico modeling and molecular dynamics simulations, play a significant role in predicting and understanding the potential interactions between small molecules like this compound and biological macromolecules, particularly proteins. These methods can provide insights into the likely binding sites, the stability of the ligand-protein complex, and the conformational changes that may occur upon binding. While specific detailed in silico studies solely focused on this compound's interactions with a wide range of proteins are not extensively detailed in the provided search results, molecular docking and simulation techniques are commonly employed in the study of natural products and their derivatives to assess binding affinity to related proteins. biocrick.com For instance, virtual screening based on ligand binding affinity and molecular dynamic simulations have been used in studies involving synthesized derivatives of hydnocarpin (B1239555), a related flavonolignan, to predict promising cytotoxicity and induced apoptosis against cancer cells. biocrick.com This indicates the applicability of such computational methods to flavonolignans like this compound.

Biophysical Characterization of this compound's Affinity and Specificity for Molecular Receptors

Biophysical techniques are essential for experimentally determining the binding affinity and specificity of this compound for its molecular targets. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and various spectroscopic methods (e.g., fluorescence spectroscopy, circular dichroism) can quantify the strength of the interaction and assess the selectivity of this compound for particular binding sites or proteins. kbibiopharma.comwaters.com While direct biophysical characterization studies specifically detailing this compound's binding to a broad spectrum of molecular receptors are not prominently featured in the search results, research on related compounds and the general field of biophysical characterization of small molecule-macromolecule interactions highlight the methodologies that would be applied. For example, accurate binding affinity measurements are considered crucial in the drug discovery process. waters.com Studies have shown that flavonolignans, including this compound, can exhibit affinity for certain biological targets, such as choline-phosphate cytidyltransferase. nih.gov

Mechanisms of Enzyme Modulation by this compound and its Derivatives

Enzymes are critical biological catalysts, and their modulation (inhibition or activation) by small molecules is a common mechanism for influencing cellular processes. This compound, as a natural product, has been investigated for its potential effects on various enzymatic systems.

Kinetic Analysis of this compound's Inhibitory or Activatory Effects on Enzymatic Systems

Kinetic analysis is fundamental to understanding how this compound affects enzyme activity. This involves determining parameters such as Michaelis-Menten kinetics (K_m, V_max) and inhibition constants (K_i) or activation constants (K_a). These parameters provide quantitative information about the potency and mechanism of enzyme modulation. Studies have indicated that this compound can act as an inhibitor of certain enzymes. For instance, flavonolignans, including this compound, have shown inhibitory effects on choline-phosphate cytidyltransferase, an enzyme involved in glycerophospholipid biosynthesis in Schistosoma. nih.gov In this context, this compound demonstrated the highest affinity compared to miltefosine, a known inhibitor. nih.gov Additionally, related flavonolignans from Hydnocarpus wightiana have shown varying degrees of α-glucosidase and N-acetyl-β-D-glucosaminidase inhibitory activity, with kinetic analysis revealing both competitive and mixed-type inhibition depending on the compound. researchgate.net

Table 1: Enzyme Inhibitory Activity of Selected Flavonolignans from Hydnocarpus wightiana

| Compound | α-Glucosidase Inhibition | N-Acetyl-β-D-glucosaminidase Inhibition | Inhibition Type (α-Glucosidase) |

| Acetone (B3395972) Extract | Active | Active | Competitive |

| Luteolin | Strong | Strong | Mixed-type |

| Isohydnocarpin | Active | Active | Mixed-type |

| Hydnocarpin | Active | Active | Not specified in snippet |

| This compound | Not specified in snippet | Not specified in snippet | Not specified in snippet |

Note: Data for this compound's specific enzyme inhibition kinetics were not explicitly available in the provided snippets, but its inclusion in the context of other inhibitory flavonolignans from the same source is noted.

Structural Basis of Enzyme-Hydnowightin Complex Formation and Allosteric Regulation

Determining the three-dimensional structure of the complex formed between an enzyme and this compound is crucial for understanding the precise interactions at the atomic level. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide this structural information. dokumen.pub Furthermore, understanding whether this compound binds at the enzyme's active site (competitive inhibition) or at a distinct allosteric site (allosteric regulation) is key to elucidating its mechanism of action. khanacademy.orgyoutube.com Allosteric regulation involves ligand binding at a site remote from the active site, inducing conformational changes that affect enzyme activity. nih.gov While specific structural studies of this compound-enzyme complexes are not detailed in the search results, the importance of determining such structures for understanding ligand-receptor interactions and enzyme modulation is highlighted in the broader scientific literature. dokumen.pub The fact that this compound shows high affinity for choline-phosphate cytidyltransferase suggests a specific binding interaction, the structural details of which would require further investigation. nih.gov

Cellular Responses Initiated or Modulated by this compound

Beyond direct molecular interactions, this compound can influence a variety of cellular processes, leading to observable cellular responses. These responses are the culmination of the molecular interactions and enzyme modulations discussed in the previous sections.

Research indicates that this compound and related flavonolignans can impact cellular activities relevant to their observed biological properties. For example, flavonolignans from Hydnocarpus wightiana, including this compound, have shown activity against the growth of certain human tissue-cultured cancer cells. niscpr.res.in A related compound, hydnocarpin, has demonstrated cytotoxicity towards cancer cells and can induce apoptosis mediated by caspases. rsc.orgrsc.org While the direct cellular responses initiated solely by this compound are not as extensively detailed as those for hydnocarpin in the provided results, its presence alongside these active compounds in Hydnocarpus wightiana suggests its potential involvement in modulating cellular behavior. rsc.orgstikesbcm.ac.id Furthermore, studies on Hydnocarpus anthelminthicus extracts, which contain flavonolignans like this compound, have investigated their effects on the secretion of cytokines from peripheral blood mononuclear cells (PBMCs), indicating a potential modulation of immune responses at the cellular level. nih.gov Ethanol (B145695) extracts, containing flavonolignans, significantly decreased the secretion of pro-inflammatory cytokines IL6, IL8, and TNF-α in LPS-treated PBMCs. nih.gov This suggests that this compound, as a component of these extracts, may contribute to the modulation of cellular inflammatory responses.

Table 2: Effect of Hydnocarpus anthelminthicus Extracts on Cytokine Secretion in LPS-Treated PBMCs

| Extract Type | IL6 Secretion | IL8 Secretion | TNF-α Secretion |

| Aqueous Extract | Induced | No effect | Induced |

| Ethanol Extract | Decreased | Decreased | Decreased |

Note: The ethanol extract is noted to contain flavonolignans, which include this compound. nih.gov

Dissecting the Mechanisms of this compound-Induced Cytotoxicity at the Cellular Level, including Apoptosis Induction and Caspase Activation

Studies have indicated that this compound exhibits cytotoxicity against various murine and human tissue-cultured cancer cell lines. wikipedia.org Specifically, this compound, along with other flavonolignans from Hydnocarpus wightiana seeds, demonstrated moderate activity against murine L-1210 leukemia growth. wikipedia.org Good activity was also reported against the growth of human KB nasopharynx, colon adenocarcinoma, osteosarcoma, and HeLa-S3 uterine cell lines. wikipedia.org

While direct detailed mechanistic data on this compound's induction of apoptosis and caspase activation is limited in the provided sources, studies on the related flavonolignan Hydnocarpin, also found in Hydnocarpus wightiana seeds, provide insight into potential mechanisms. Hydnocarpin has been shown to induce apoptosis mediated by caspases in cancer cells. For instance, a modified construct of Hydnocarpin demonstrated superior cytotoxicity preferentially on cancer cells through the induction of apoptosis mediated by caspases. Evaluation of this related compound showed a significant increase in the expression of caspases 2, 3, and 8 in certain cancer cell lines, with caspase 3 being notably overexpressed. Apoptotic morphological changes, such as distorted shape, membrane blebbing, and the presence of apoptotic bodies, were observed in cells treated with the Hydnocarpin derivative. The induction of apoptosis was further supported by TUNEL assays, showing targeted apoptotic induction. Given the structural similarities and shared origin of this compound and Hydnocarpin, these findings suggest that this compound may also exert its cytotoxic effects, at least in part, through the induction of caspase-mediated apoptosis; however, specific research detailing these pathways for this compound is needed.

Elucidation of this compound's Influence on Intracellular Signaling Networks (e.g., pathways associated with oxidative stress or inflammation)

This compound has been reported to possess anti-inflammatory properties. metabolomicsworkbench.orgwikipedia.org Inflammation is a complex biological response involving various intracellular signaling networks. These networks often include pathways such as NF-κB, mitogen-activated protein kinases (MAPKs), and others that regulate the production of pro-inflammatory mediators.

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defense, is closely linked to inflammation and can influence various signaling pathways. While this compound's anti-inflammatory activity is reported, the specific intracellular signaling networks and molecular targets through which this compound exerts these effects are not explicitly detailed in the provided research snippets. General pathways associated with responding to oxidative stress and inflammation include the Keap1-Nrf2-ARE pathway, which regulates antioxidant enzymes, and MAPK and PI3K/AKT pathways, which can influence Nrf2 expression. NF-κB is another key pathway involved in regulating the cellular redox status and inflammatory responses. Further research is required to elucidate the precise influence of this compound on these specific intracellular signaling networks.

Molecular Mechanisms Underpinning the Antioxidant Activity of this compound in Cellular Systems

This compound has demonstrated antioxidant activity. metabolomicsworkbench.org Antioxidants play a crucial role in protecting cells from damage caused by excessive reactive oxygen species (ROS) and oxidative stress. The antioxidant properties of compounds like flavonolignans are often attributed to their ability to scavenge free radicals.

Computational Chemistry, Structure Activity Relationship Sar Studies, and De Novo Design of Hydnowightin Analogues

Comparative Analysis of Hydnowightin's Molecular Interactions and Cellular Activities with Cognate Flavonolignans (Hydnocarpin, Neohydnocarpin (B1242732), Isohydnocarpin)

Comparative studies of flavonolignans from Hydnocarpus wightianus have revealed variations in their biological activities, suggesting distinct molecular interaction profiles despite their structural similarities. This compound, Hydnocarpin (B1239555), Neohydnocarpin, and Isohydnocarpin have been reported to demonstrate activities such as hypolipidemic, anti-inflammatory, and antioxidant effects, along with moderate cytotoxicity against certain cancer cell lines.

Specifically, Hydnocarpin has been highlighted as a promising agent among these flavonolignans, exhibiting significant cytotoxicity against various cancer cell lines. While all five flavonolignans (including luteolin, which is also found in the seed extract) showed antidiabetic and antioxidant activities, and moderate cytotoxicity, Hydnocarpin appeared to be the most potent in terms of cytotoxicity. Earlier studies indicated that isolated Hydnocarpin and Isohydnocarpin did not show substantial antioxidant activity in a DPPH test model, suggesting that other compounds in the crude extract, like luteolin, might be responsible for the observed strong radical scavenging activity of the extract.

These differences in observed cellular activities among structurally related flavonolignans underscore the importance of subtle variations in their molecular structures and how these variations influence interactions with biological targets. A detailed comparative analysis of their molecular interactions would involve examining binding affinities to relevant enzymes or receptors, understanding their cellular uptake and metabolism, and investigating their effects on specific signaling pathways. While the provided search results indicate comparative cellular activities, detailed studies directly comparing the molecular interactions of all four specific flavonolignans (this compound, Hydnocarpin, Neohydnocarpin, and Isohydnocarpin) at a computational level were not extensively detailed. However, the observed differences in biological outcomes provide a strong basis for pursuing such investigations to elucidate the underlying SAR.

The comparative biological activities reported can be summarized as follows:

| Compound | Hypolipidemic Activity | Anti-inflammatory Activity | Antioxidant Activity | Cytotoxicity (Moderate) | Cytotoxicity (Significant) |

| This compound | Potent | Reported | Reported | Yes | No Data |

| Hydnocarpin | Potent | Reported | Limited/Low | Yes | Yes (various cancer cells) |

| Neohydnocarpin | Potent | Reported | Reported | Yes | No Data |

| Isohydnocarpin | No Data | Reported | Limited/Low | Yes | No Data |

Advanced Computational Approaches for Predicting and Optimizing the Interaction Profiles of this compound Derivatives

Advanced computational approaches play a crucial role in modern drug discovery and can be applied to predict and optimize the interaction profiles of this compound derivatives. Techniques such as molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and density functional theory (DFT) calculations can provide valuable insights.

Molecular docking can predict the preferred binding orientation and affinity of this compound and its potential derivatives to target proteins, such as enzymes or receptors implicated in the observed biological activities (e.g., targets related to lipid metabolism, inflammation pathways, or cancer cell proliferation). Molecular dynamics simulations can further explore the stability of these interactions over time, providing a more dynamic view of the binding event.

QSAR modeling can establish mathematical relationships between the structural properties of a series of this compound analogues and their biological activities. By analyzing a dataset of compounds with known activities, QSAR models can predict the activity of new, untested derivatives based on their calculated molecular descriptors. This allows for the virtual screening of large libraries of potential analogues, prioritizing those with a higher likelihood of desired activity.

DFT calculations can provide detailed electronic and structural information about this compound and its derivatives, including parameters like molecular orbital energies, charge distribution, and reactivity. This information can be used to understand the chemical basis of their interactions and to guide the design of analogues with improved properties.

While the search results did not provide specific examples of these advanced computational methods being applied directly and extensively to this compound or its immediate cognates, these techniques are widely used for characterizing and optimizing the activity of natural products and their derivatives. Their application to this compound could involve:

Target Identification and Validation: Using computational methods to identify potential biological targets responsible for the observed hypolipidemic, anti-inflammatory, antioxidant, and cytotoxic effects.

Binding Mode Analysis: Predicting how this compound and its analogues bind to identified targets at the molecular level.

Affinity Prediction: Estimating the binding strength of different derivatives to their targets.

Property Prediction: Predicting pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion) and potential toxicity using in silico models.

By integrating these computational approaches, researchers can gain a deeper understanding of how structural modifications to the this compound scaffold influence its interactions and activities, guiding the design of more potent and selective analogues.

Rational Design and Synthetic Exploration of Novel this compound Analogues: Impact on Molecular Recognition and Cellular Response

Rational design, guided by SAR insights and computational predictions, is a strategic approach to developing novel this compound analogues with improved pharmacological profiles. This process involves making deliberate structural modifications to the parent compound based on the understanding of how different parts of the molecule contribute to its activity and interaction with biological systems.

Based on the comparative analysis of this compound and its cognates, modifications could be aimed at:

Enhancing Target Binding: Introducing functional groups that promote stronger or more specific interactions with identified biological targets.

Modulating Activity: Designing analogues with altered potency or selectivity for specific pathways or cell types.

Improving Pharmacokinetic Properties: Modifying the molecule to enhance absorption, reduce metabolism, or improve distribution to target tissues.

Synthetic exploration is the practical component of rational design, involving the chemical synthesis of the designed analogues. This can range from semi-synthesis, starting from naturally abundant related compounds, to total synthesis, building the molecule from simpler precursors. The synthetic route chosen depends on the complexity of the desired modifications and the availability of starting materials.

For this compound, synthetic strategies could involve modifying the flavonoid or the lignan (B3055560) part of the molecule, or the linkage between them. For example, alterations to the hydroxyl group positions, methylation patterns, or the structure of the dihydrobenzodioxin ring could significantly impact molecular recognition by target proteins and, consequently, the cellular response.

The impact of these modifications on molecular recognition and cellular response is then evaluated through a combination of in vitro and in vivo studies. This experimental data, in turn, provides feedback for further SAR analysis and refinement of the rational design process. The iterative cycle of design, synthesis, and testing is central to optimizing the properties of this compound analogues for potential therapeutic applications.

While specific examples of extensive rational design and synthetic exploration programs focused solely on this compound analogues were not prominently featured in the search results, the principles are well-established in medicinal chemistry. The reported activities of this compound and its cognates provide a strong rationale for undertaking such studies to develop novel compounds with potentially enhanced efficacy and specificity.

Advanced Analytical Methodologies for Hydnowightin Research

Development and Validation of Chromatographic and Spectrometric Techniques for the Qualitative and Quantitative Analysis of Hydnowightin (e.g., HPTLC, High-Resolution Mass Spectrometry)usfq.edu.ec

Advanced chromatographic and spectrometric methods are essential for the reliable identification and quantification of this compound, particularly within complex mixtures such as plant extracts. High-Performance Thin-Layer Chromatography (HPTLC) and High-Resolution Mass Spectrometry (HRMS) are two powerful techniques suited for this purpose.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a rapid, cost-effective, and high-throughput method for the analysis of flavonolignans. ijpsr.comijpsr.com A validated HPTLC-densitometric method, analogous to those developed for other flavonolignans like Silymarin, can be established for this compound. ijpsr.com Such a method would typically involve separation on silica (B1680970) gel 60 F254 HPTLC plates. ijpsr.comekb.eg A suitable mobile phase, for instance, a mixture of chloroform (B151607) and methanol, would be optimized to achieve clear separation of this compound from other co-extracted compounds. ijpsr.comijpsr.com Densitometric scanning, for example at a wavelength of 288 nm, allows for quantification. ijpsr.comijpsr.com

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring reliability. ijpsr.comekb.egekb.eg Key validation parameters for a hypothetical HPTLC method for this compound are outlined in the table below, based on established methods for similar compounds. ijpsr.comekb.eg

Table 1: Hypothetical HPTLC Method Validation Parameters for this compound

| Parameter | Specification | Finding Example |

| Linearity (Range) | 200–1200 ng/band | R² = 0.994 |

| Limit of Detection (LOD) | 25 ng/band | Detectable minimum quantity |

| Limit of Quantitation (LOQ) | 75 ng/band | Quantifiable minimum quantity |

| Precision (% RSD) | Intraday: < 2%, Interday: < 2% | Intraday: 0.31-0.54%, Interday: 0.51-0.91% |

| Accuracy (Recovery) | 98–102% | 100.15 ± 0.54% |

| Specificity | Resolved peak at specific Rf | Rf = 0.42 (example) |

This interactive table summarizes the validation parameters for a potential HPTLC method for this compound, with example values drawn from validated methods for the flavonolignan complex Silymarin. ijpsr.comijpsr.com

High-Resolution Mass Spectrometry (HRMS)

HRMS, often coupled with liquid chromatography (LC), is indispensable for the unambiguous structural confirmation of this compound and for distinguishing it from its isomers. Techniques like hybrid ion-trap and time-of-flight (IT-TOF) mass spectrometry provide high-resolution mass spectra that can elucidate characteristic fragmentation patterns. researchgate.net For flavonolignans, electrospray ionization (ESI) is commonly used, and analysis can be performed in both positive and negative ion modes to gather comprehensive structural data. preprints.orgmdpi.com

The fragmentation of flavonoids and related polyphenols has been systematically studied, revealing common neutral losses (e.g., H₂O, CO) and specific radical losses (e.g., CH₃• from methoxy (B1213986) groups) that serve as diagnostic markers. preprints.orgmdpi.com For this compound, HRMS would determine its exact molecular formula (e.g., C₂₅H₂₂O₁₀ for related flavonolignans) and its fragmentation pathway, confirming the connectivity of the flavonoid and lignan (B3055560) moieties. scispace.comnih.gov This level of detail is crucial for confirming the identity of the isolate and for metabolomic studies.

Methodologies for the Accurate Quantification of this compound in Complex Biological Matrices (Non-Clinical Contexts)

For in vitro research, accurately measuring this compound concentrations in biological matrices like cell culture media or cell lysates is critical. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for this application due to its superior sensitivity and selectivity. nih.govresearchgate.net

A typical workflow involves several key steps:

Sample Preparation: This is a crucial step to remove interfering substances like proteins and salts. nih.gov A common and effective method is protein precipitation, where a cold organic solvent like acetonitrile (B52724) is added to the sample (e.g., plasma or cell lysate). nih.gov After vortexing and centrifugation, the clear supernatant containing this compound is collected for analysis. nih.govnih.gov For some applications, solid-phase extraction (SPE) may be used for cleaner extracts and to concentrate the analyte. nih.gov

Chromatographic Separation: A reversed-phase column (e.g., C8 or C18) is typically used to separate this compound from its metabolites and other matrix components. nih.govresearchgate.net A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) ensures sharp peaks and good resolution within a short analysis time, often under 5-7 minutes. nih.govresearchgate.net

Mass Spectrometric Detection: Tandem mass spectrometry is operated in the Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) and a characteristic product ion generated through collision-induced dissociation. This highly specific transition ensures that only the target analyte is quantified, minimizing matrix effects. nih.gov The method is validated for linearity, accuracy, precision, and recovery to ensure data reliability. nih.govresearchgate.net

Table 2: Typical LC-MS/MS Method Parameters for Flavonoid Quantification in Biological Media

| Parameter | Description | Example |

| Sample Preparation | Protein Precipitation | 10 µL sample + 80 µL Acetonitrile (with Internal Standard) |

| LC Column | Reversed-Phase | Waters BEH C8, 1.7 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient elution |

| Analysis Time | Total run time per sample | < 5 minutes |

| Detection Mode | Tandem Mass Spectrometry | Multiple Reaction Monitoring (MRM) |

| Sensitivity (LLOQ) | Lower Limit of Quantitation | ~0.3 nM |

This interactive table outlines typical parameters for a sensitive and rapid LC-MS/MS method suitable for quantifying this compound in non-clinical biological samples, based on established protocols for similar flavonoids. nih.govwaters.com

Emerging Biosensor Technologies and Probe Development for Real-Time Monitoring of this compound in In Vitro Systems

While specific biosensors for this compound have not yet been reported, the development of such tools represents a significant future direction for real-time monitoring in in vitro systems. Biosensors are analytical devices that pair a biological recognition element with a transducer to convert a chemical interaction into a measurable signal (e.g., electrical or optical). usfq.edu.ecfoodandnutritionjournal.org

Electrochemical Biosensors

Electrochemical biosensors are a promising platform for detecting phenolic compounds like this compound. mdpi.comresearchgate.net These sensors often utilize enzymes like laccase or tyrosinase, which catalyze the oxidation of phenols. researchgate.netmdpi.com The principle involves immobilizing the enzyme onto an electrode surface (e.g., a screen-printed carbon electrode). When this compound interacts with the enzyme, an electrochemical reaction occurs, generating a current or potential change that is proportional to its concentration. mdpi.comulisboa.pt The development of such a sensor for this compound would offer a simple, rapid, and low-cost method for continuous monitoring in cell culture experiments without complex sample preparation. frontiersin.org

Optical Biosensors and Probes

Optical biosensors provide another avenue for real-time detection. nih.gov These can be based on various principles, including fluorescence or surface plasmon resonance. frontiersin.org For instance, a probe could be developed using a DNA aptamer—a short, single-stranded DNA sequence—that specifically binds to this compound. usfq.edu.ec This binding event could trigger a change in fluorescence of a reporter molecule, allowing for quantification. usfq.edu.ec Such optical aptasensors could potentially be used for in situ detection within plant tissues or cell cultures, providing spatial and temporal information on this compound's localization and concentration changes in response to stimuli. usfq.edu.ecnih.gov The development of these advanced probes would greatly enhance the study of this compound's dynamics in biological systems.

Ecological Significance and Biotechnological Implications of Hydnowightin

Role of Hydnowightin in Plant Physiology, Defense Mechanisms, and Inter-Species Interactions within Natural Ecosystems

This compound, a flavonolignan found in plants such as Hydnocarpus wightiana, plays a significant role in the plant's interaction with its environment. researchgate.netresearchgate.net As a secondary metabolite, it is not essential for primary metabolic processes like growth and development but is crucial for adaptation and survival. wikipedia.orgmdpi.com The production of such compounds is a key strategy for plants to defend themselves against a variety of external pressures. wikipedia.orgnih.gov

Plant Defense Mechanisms:

Flavonolignans, the class of compounds to which this compound belongs, are recognized for their role in plant defense. nih.govnih.govresearchgate.net Plants produce these specialized metabolites in response to both biotic and abiotic stresses. nih.gov Herbivory, for instance, can trigger the synthesis of these compounds, which may act as deterrents or toxins to the feeding insects. mdpi.comnih.gov Studies on other flavonolignans have shown they can reduce the palatability of plant tissues and negatively affect the growth and survival of herbivores. nih.gov While direct studies on this compound's effect on specific herbivores of Hydnocarpus wightiana are not extensively documented, the known anti-inflammatory and cytotoxic properties of this compound suggest a protective role. researchgate.net

Similarly, these compounds are involved in defending against pathogens like fungi and bacteria. nih.govnih.gov The production of flavonoids and related compounds can be induced by pathogenic attacks, and these molecules can inhibit the growth of invading microorganisms. nih.govresearchgate.net Some flavonolignans have been shown to inhibit bacterial efflux pumps, which are mechanisms that bacteria use to expel antimicrobial compounds, thereby enhancing the plant's defense.

Inter-Species Interactions:

The following table summarizes the ecological roles of compounds related to this compound, providing a framework for understanding its potential functions in Hydnocarpus wightiana.

| Ecological Role | Compound Class | Specific Examples of Activity |

| Defense against Herbivores | Flavonolignans, Flavonoids | - Act as feeding deterrents - Reduce palatability and digestibility of tissues nih.gov - Exhibit toxic effects on insects nih.gov |

| Defense against Pathogens | Flavonolignans, Flavonoids | - Inhibit growth of bacteria and fungi nih.govresearchgate.net - Inhibit bacterial efflux pumps |

| Interspecies Signaling | Volatile Organic Compounds (often related to secondary metabolite pathways) | - Attract natural enemies of herbivores mdpi.com - Repel herbivores wikipedia.org |

Biotechnological Strategies for Sustainable Production and Engineering of this compound

The unique biological activities of this compound make it a compound of interest for various applications, necessitating the development of sustainable production methods beyond extraction from its natural source. Biotechnological approaches offer promising avenues for the large-scale and controlled production of this compound and other valuable flavonolignans. nih.govmdpi.com

Plant Cell Cultures:

Plant cell culture is a well-established technique for producing secondary metabolites in a controlled laboratory environment. nih.govmdpi.comnih.govmibellebiochemistry.comebsco.com This method involves growing undifferentiated plant cells (callus) or cell suspensions in a liquid medium. ebsco.com For this compound production, cell cultures could be initiated from explants of Hydnocarpus wightiana. ebsco.com The key advantages of this technology include independence from geographical and seasonal variations, protection from pests and diseases, and the potential for process optimization to enhance yields. mibellebiochemistry.com

Strategies to improve the productivity of plant cell cultures for flavonolignans include:

Elicitation: The addition of specific molecules (elicitors), such as jasmonic acid or chitosan, to the culture medium can stimulate the plant cells' defense responses and, consequently, the production of secondary metabolites like this compound. abcfarm.org.broaepublish.comnih.gov

Media Optimization: Fine-tuning the nutrient composition, pH, and plant growth regulators in the culture medium can significantly impact cell growth and metabolite synthesis. nih.gov

Bioreactor Technology: Culturing plant cells in large-scale bioreactors allows for precise control over environmental parameters like aeration, temperature, and mixing, facilitating industrial-scale production. nih.govmibellebiochemistry.com

Heterologous Expression:

Heterologous expression involves transferring the genetic blueprint for a specific biosynthetic pathway from the original organism into a more easily manageable host, such as yeast or bacteria. nih.govresearchgate.netwikipedia.orgcnr.it This strategy is particularly attractive for complex plant-derived compounds like this compound. mdpi.comfrontiersin.org

The process for heterologous production of this compound would involve:

Identifying and isolating the genes that encode the enzymes responsible for the entire biosynthetic pathway of this compound in Hydnocarpus wightiana. This would likely involve genes from the phenylpropanoid and flavonoid pathways. chalmers.se

Assembling these genes into a functional pathway in a host organism like Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria). frontiersin.orgchalmers.semdpi.com

Optimizing the host's metabolism to ensure a sufficient supply of precursor molecules needed for the pathway. frontiersin.org

Metabolic Pathway Engineering:

Metabolic engineering focuses on modifying the metabolic networks within an organism to enhance the production of a desired compound. nih.govnih.govacs.orgnih.gov This can be applied to both the native plant and heterologous hosts.

Key strategies in metabolic engineering for this compound production include:

Blocking competing pathways: Redirecting metabolic flux towards this compound synthesis by down-regulating or knocking out genes in pathways that compete for the same precursors. nih.gov

Introducing novel genes: Expressing genes from other organisms that can enhance the efficiency of the pathway or produce novel derivatives of this compound. researchgate.netmdpi.com

The following table outlines the advantages and challenges of these biotechnological production strategies.

| Production Strategy | Advantages | Challenges |

| Plant Cell Cultures | - Production independent of environmental factors mibellebiochemistry.com - Controlled and sterile environment mibellebiochemistry.com - Potential for high purity | - Often low yields compared to whole plants nih.gov - Genetic instability of cell lines - Slow growth rates |

| Heterologous Expression | - Rapid growth of host organisms (yeast, bacteria) frontiersin.org - Scalable fermentation processes frontiersin.org - Potential for high yields | - Complex pathways can be difficult to transfer and express functionally wikipedia.org - Host may lack necessary precursors or cofactors - The final product might be toxic to the host frontiersin.org |

| Metabolic Engineering | - Can significantly increase product yields nih.gov - Allows for the production of novel compounds - Can improve the efficiency of both native and heterologous systems | - Requires extensive knowledge of the metabolic network - Unintended effects on host metabolism and viability - Can be a complex and time-consuming process |

Environmental Fate, Biotransformation, and Degradation Pathways of this compound in Abiotic and Biotic Systems

The environmental fate of a compound describes its transport, transformation, and degradation in various environmental compartments such as soil, water, and air. Understanding the environmental fate of this compound is crucial for assessing its persistence and potential ecological impact if it were to be used in broader applications, such as in agriculture.

Abiotic Degradation:

Abiotic degradation involves the breakdown of a compound through non-biological processes, primarily chemical and physical reactions. nih.govlumenlearning.com

Photodegradation: Exposure to sunlight can be a significant degradation pathway for many organic compounds. abcfarm.org.bracs.org Flavonoids and related compounds can absorb UV radiation, which can lead to their breakdown. oaepublish.comnih.gov Studies on other flavonoids have shown that they can be susceptible to photodegradation, particularly in aqueous environments. abcfarm.org.bracs.org The rate and products of photodegradation would depend on factors like the light intensity, pH, and the presence of other photosensitizing molecules in the environment.

Hydrolysis: While specific data for this compound is not available, the stability of flavonolignans can be influenced by pH. Some related compounds show susceptibility to degradation under strongly acidic or basic conditions. abcfarm.org.br

Biotic Degradation and Biotransformation:

Biotic degradation refers to the breakdown of compounds by living organisms, primarily microorganisms. mdpi.comcnr.itresearchgate.netnih.gov

Microbial Degradation: Soil and water microorganisms play a crucial role in the breakdown of organic matter. mdpi.comcnr.it Studies on flavonoids in agricultural soils have shown that they are primarily transformed through biotic processes. nih.gov The rate of degradation is highly dependent on the specific chemical structure of the flavonoid. For instance, hydroxylated flavonoids tend to be transformed more rapidly than their methoxylated counterparts. nih.gov Given its structure, this compound would likely be subject to microbial degradation in the soil, although the specific microbes and enzymatic pathways involved are yet to be identified.

Biotransformation: In addition to complete degradation, microorganisms can also biotransform compounds, leading to the formation of various metabolites. researchgate.net In some cases, these metabolites may have different biological activities and environmental fates than the parent compound. The metabolism of the related flavonolignan silybin (B1146174) involves processes like demethylation and conjugation (e.g., with glucuronic acid or sulfate) in mammals, and similar transformations could potentially occur in the environment through microbial action. nih.gov

The persistence of this compound in the environment is a key parameter for its ecological risk assessment. This is often expressed as a half-life (t1/2), which is the time it takes for half of the initial amount of the compound to disappear.

| Degradation Process | Description | Key Factors |

| Photodegradation | Breakdown caused by exposure to light, particularly UV radiation. abcfarm.org.bracs.org | - Light intensity and wavelength - pH - Presence of other substances |

| Hydrolysis | Chemical breakdown due to reaction with water, often influenced by pH. abcfarm.org.br | - pH - Temperature |

| Microbial Degradation | Breakdown by microorganisms like bacteria and fungi. mdpi.comcnr.itnih.gov | - Microbial community composition and activity - Soil or water conditions (oxygen, nutrients, pH) nih.gov - Chemical structure of the compound nih.gov |

| Biotransformation | Conversion of the parent compound into metabolites by organisms. researchgate.net | - Specific enzymes present in the microorganisms. nih.gov |

Future Directions and Emerging Research Frontiers in Hydnowightin Studies

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Elucidation of Hydnowightin

The application of omics technologies, such as proteomics and metabolomics, represents a critical frontier in the comprehensive mechanistic elucidation of this compound. These technologies enable large-scale analysis of biological molecules, providing detailed insights into the cellular and molecular changes induced by a compound. humanspecificresearch.orgsilicogene.comdokumen.pub

Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions. humanspecificresearch.org By applying proteomic approaches to biological systems treated with this compound, researchers can identify protein targets and pathways affected by the compound. This can help to understand how this compound interacts with cellular machinery and influences various biological processes. Studies on other natural compounds and in disease research have demonstrated the power of proteomics in uncovering molecular mechanisms. unibo.itnih.gov

Metabolomics focuses on the comprehensive analysis of metabolites within biological samples. humanspecificresearch.orgresearchgate.net Metabolites are the end products of cellular processes, and changes in their profiles can provide a snapshot of the physiological state of a cell or organism. By employing metabolomics in this compound studies, researchers can identify metabolic pathways that are modulated by the compound. This can reveal insights into its impact on cellular energy metabolism, signaling, and other crucial functions. Metabolomic profiling has been used to study the bioavailability and metabolism of other flavonolignans, highlighting its relevance in understanding the fate and effects of these compounds in biological systems. researchgate.netresearchgate.net

Integrating data from both proteomics and metabolomics, known as multi-omics analysis, offers a more holistic view of the biological system's response to this compound. unibo.itmdpi.com This integrated approach can help to correlate changes at the protein level with alterations in metabolite profiles, providing a more complete picture of the compound's mechanism of action. Such comprehensive data sets can reveal intricate molecular networks influenced by this compound, which is crucial for understanding its biological effects in detail.

Application of Artificial Intelligence and Machine Learning for Predictive Modeling and Discovery in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly powerful tools in chemical and biological research, offering capabilities for predictive modeling, data analysis, and the identification of novel insights. iith.ac.ineuropa.eunih.govsciopen.comjair.orgzendesk.comarxiv.orglse.ac.uk Their application in this compound research holds significant potential for accelerating discovery and understanding.

AI and ML algorithms can be trained on large datasets generated from experimental studies of this compound and related compounds. These datasets could include information on chemical structure, biological activity, omics data, and other relevant parameters. nih.govresearchgate.net By analyzing these complex datasets, AI/ML models can identify patterns and correlations that may not be immediately apparent through traditional analysis methods. researchgate.net

Predictive modeling using AI/ML can be employed to forecast the potential biological activities of this compound or its derivatives based on their structural features. This can aid in identifying potential new applications or optimizing the structure for desired effects. ML techniques have been applied in various areas of drug discovery and biological research for tasks such as predicting compound properties, identifying potential drug targets, and analyzing complex biological interactions. nih.govlse.ac.uk

Furthermore, AI can assist in the analysis and interpretation of the vast amounts of data generated by omics technologies. nih.gov ML algorithms can help in identifying key proteins or metabolites that are most significantly affected by this compound, and in constructing models that explain the relationships between these molecular changes and observed biological outcomes. This can streamline the process of identifying key mechanistic players and pathways.

Collaborative and Cross-Disciplinary Initiatives for Advancing Fundamental Understanding of this compound

Advancing the fundamental understanding of this compound necessitates collaborative and cross-disciplinary initiatives. The study of natural compounds, particularly their complex biological interactions and potential applications, benefits greatly from the integration of expertise from various scientific disciplines.

Researchers with expertise in natural product chemistry are essential for the isolation, purification, and structural characterization of this compound. Biologists and pharmacologists are crucial for designing and conducting experiments to evaluate its biological activities and mechanisms in various model systems. niscpr.res.inresearchgate.net The application of advanced omics technologies requires the involvement of specialists in proteomics, metabolomics, and bioinformatics for data generation, analysis, and interpretation. humanspecificresearch.orgdokumen.pub Similarly, leveraging the power of AI and ML in this compound research requires collaboration with computational scientists and data analysts. iith.ac.ineuropa.eu

Cross-disciplinary collaboration can facilitate the sharing of knowledge, techniques, and resources, leading to a more comprehensive and accelerated research process. For instance, a collaborative project could involve chemists synthesizing this compound derivatives, biologists testing their activities in cellular assays, omics specialists analyzing the molecular responses, and computational scientists building predictive models based on the integrated data. unibo.itmdpi.com

Such initiatives can also bridge the gap between fundamental research and potential applications. By bringing together researchers from academia and industry, collaborative projects can explore the translational potential of this compound and pave the way for the development of new products or therapies. niscpr.res.inresearchgate.net International collaborations can further broaden the scope of research and provide access to diverse resources and perspectives. kupdf.net

常见问题

Q. How should researchers address gaps in this compound’s mechanistic understanding when drafting grant proposals?

- Methodological Answer : Structure proposals around a "funnel" approach: Begin with broad phenotypic screening, narrow to target deconvolution (e.g., CRISPR-Cas9 knockout libraries), and conclude with mechanistic validation (e.g., RNA-seq for pathway analysis). Emphasize feasibility via pilot data and alignment with NIH/NCI priority areas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。